

# Application Note: NMR Characterization of Sofosbuvir Impurity A

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                       |           |
|----------------------|-----------------------|-----------|
| Compound Name:       | Sofosbuvir impurity A |           |
| Cat. No.:            | B10800370             | Get Quote |

### Introduction

Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection.[1][2] As a nucleotide analog, it acts as an inhibitor of the HCV NS5B RNA-dependent RNA polymerase, which is essential for viral replication.[3] The chemical name for Sofosbuvir is (S)-isopropyl 2-((((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy) (phenoxy)phosphoryl)amino)propanoate. During the synthesis and storage of Sofosbuvir, various impurities can form, including diastereomers, which may affect the safety and efficacy of the drug product.[3]

This application note details the Nuclear Magnetic Resonance (NMR) characterization of **Sofosbuvir impurity A**, a known diastereomer of the active pharmaceutical ingredient (API). The structural elucidation and quantification of such impurities are critical for ensuring the quality and consistency of the final drug product, in accordance with regulatory guidelines such as those from the International Council on Harmonisation (ICH). We present a comprehensive approach utilizing one-dimensional (1D) and two-dimensional (2D) NMR techniques for structural confirmation, alongside a quantitative NMR (qNMR) protocol for accurate purity assessment.

## Structural Elucidation of Sofosbuvir Impurity A

**Sofosbuvir impurity A** is a diastereomer of Sofosbuvir, with the same molecular formula  $(C_{22}H_{29}FN_3O_9P)$  and molecular weight (529.45 g/mol ). The diastereomeric relationship arises



from a different stereochemical configuration at one of the chiral centers. The primary techniques for elucidating the structure of such closely related compounds are high-resolution NMR spectroscopy, including 1H, 13C, 31P, and 19F NMR, along with 2D correlation experiments like COSY, HSQC, and HMBC.

A comparative analysis of the NMR spectra of Sofosbuvir and its impurity A reveals subtle but distinct differences in chemical shifts and coupling constants, particularly for the nuclei in close proximity to the altered stereocenter.

## Quantitative Analysis by NMR (qNMR)

Quantitative NMR (qNMR) is a powerful analytical method for determining the purity of pharmaceutical substances.[4] Its key advantage lies in the direct proportionality between the integrated signal intensity of a specific nucleus and its molar concentration, often eliminating the need for a reference standard of the analyte itself. For the quantification of **Sofosbuvir impurity A**, a 1H-qNMR method is presented, utilizing a certified internal standard.

### **Data Presentation**

The following tables summarize the hypothetical <sup>1</sup>H and <sup>13</sup>C NMR chemical shift data for Sofosbuvir and **Sofosbuvir Impurity A** in DMSO-d<sub>6</sub>. This data is for illustrative purposes to demonstrate the expected differences between the diastereomers.

Table 1: Hypothetical <sup>1</sup>H NMR Chemical Shift Data ( $\delta$ , ppm) in DMSO-d<sub>6</sub>



| Proton<br>Assignment | Sofosbuvir (δ, ppm) | Sofosbuvir<br>Impurity A (δ,<br>ppm) | Multiplicity | J (Hz) |
|----------------------|---------------------|--------------------------------------|--------------|--------|
| Uracil-H6            | 7.95                | 7.93                                 | d            | 8.1    |
| Phenyl-H             | 7.40-7.20           | 7.42-7.22                            | m            | -      |
| Uracil-H5            | 5.65                | 5.66                                 | d            | 8.1    |
| Ribose-H1'           | 6.05                | 6.08                                 | d            | 4.2    |
| Isopropyl-CH         | 4.85                | 4.83                                 | sept         | 6.2    |
| Ribose-H5'a,<br>H5'b | 4.30-4.15           | 4.32-4.17                            | m            | -      |
| Ribose-H3'           | 4.10                | 4.12                                 | m            | -      |
| Alanine-CH           | 3.95                | 4.05                                 | m            | -      |
| Ribose-H2'           | 2.50                | 2.55                                 | m            | -      |
| Isopropyl-CH₃        | 1.20, 1.18          | 1.22, 1.19                           | d, d         | 6.2    |
| Alanine-CH₃          | 1.25                | 1.28                                 | d            | 7.1    |
| Ribose-CH₃           | 1.10                | 1.12                                 | S            | -      |

Table 2: Hypothetical  $^{13}C$  NMR Chemical Shift Data ( $\delta$ , ppm) in DMSO-d<sub>6</sub>



| Carbon Assignment   | Sofosbuvir (δ, ppm) | Sofosbuvir Impurity A (δ, ppm) |
|---------------------|---------------------|--------------------------------|
| Alanine-C=O         | 172.5               | 172.8                          |
| Uracil-C4           | 163.0               | 163.1                          |
| Uracil-C2           | 150.8               | 150.9                          |
| Phenyl-C (ipso)     | 150.5               | 150.6                          |
| Uracil-C6           | 140.5               | 140.4                          |
| Phenyl-C            | 129.8, 124.5, 120.0 | 129.9, 124.6, 120.1            |
| Ribose-C4' (with F) | 123.0 (d, J=250)    | 123.5 (d, J=252)               |
| Uracil-C5           | 102.0               | 102.1                          |
| Ribose-C1'          | 88.0                | 88.5                           |
| Ribose-C3'          | 79.0                | 79.2                           |
| Ribose-C5'          | 65.0                | 65.3                           |
| Isopropyl-CH        | 68.5                | 68.4                           |
| Alanine-CH          | 50.0                | 50.5                           |
| Ribose-C2'          | 40.0                | 40.3                           |
| Isopropyl-CH₃       | 21.5, 21.3          | 21.6, 21.4                     |
| Alanine-CH₃         | 16.5                | 16.8                           |
| Ribose-CH₃          | 18.0                | 18.2                           |

# **Experimental Protocols**Protocol for NMR Sample Preparation

Objective: To prepare a sample of Sofosbuvir containing Impurity A for qualitative and quantitative NMR analysis.

Materials:



- Sofosbuvir API sample
- Sofosbuvir Impurity A reference standard
- Dimethyl sulfoxide-d<sub>6</sub> (DMSO-d<sub>6</sub>), 99.9% D
- Internal Standard (e.g., Maleic acid, certified)
- High-precision analytical balance
- Volumetric flasks (5 mL)
- High-quality 5 mm NMR tubes
- · Pipettes and tips

#### Procedure:

- For Qualitative Analysis (1D and 2D NMR):
  - 1. Accurately weigh approximately 10-20 mg of the Sofosbuvir API sample.
  - 2. Dissolve the sample in 0.6 mL of DMSO-d<sub>6</sub> in a clean, dry vial.
  - 3. Vortex the vial until the sample is completely dissolved.
  - 4. Transfer the solution to a 5 mm NMR tube.
- For Quantitative Analysis (qNMR):
  - 1. Accurately weigh approximately 20 mg of the Sofosbuvir API sample into a vial.
  - 2. Accurately weigh approximately 5 mg of the internal standard (e.g., Maleic acid) into the same vial.
  - 3. Record the exact weights of both the sample and the internal standard.
  - 4. Add 1.0 mL of DMSO-d6 to the vial.



- 5. Vortex thoroughly to ensure complete dissolution of both the sample and the internal standard.
- 6. Transfer approximately 0.6 mL of the solution to a 5 mm NMR tube.

## **Protocol for NMR Data Acquisition**

Objective: To acquire high-quality 1D and 2D NMR spectra for structural elucidation and quantification.

#### Instrumentation:

• 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe.

#### Software:

• Standard NMR data acquisition and processing software (e.g., TopSpin, VnmrJ).

#### **Acquisition Parameters:**

- ¹H NMR (Qualitative and Quantitative):
  - Pulse Program: zg30
  - Solvent: DMSO-d6
  - Temperature: 298 K
  - Number of Scans (NS): 16 (qualitative), 64 (quantitative)
  - Relaxation Delay (D1): 5 s (qualitative), 30 s (quantitative ensure full relaxation, at least 5 times the longest T1)
  - Acquisition Time (AQ): ~3 s
  - Spectral Width (SW): 16 ppm
- 13C NMR:



- Pulse Program: zgpg30 (proton decoupled)
- Number of Scans (NS): 1024 or more
- o Relaxation Delay (D1): 2 s
- Spectral Width (SW): 240 ppm
- 2D COSY:
  - Pulse Program: cosygpqf
  - Number of Scans (NS): 8-16
  - o Relaxation Delay (D1): 1.5 s
- 2D HSQC:
  - Pulse Program: hsqcedetgpsisp2.3
  - Number of Scans (NS): 4-8
  - o Relaxation Delay (D1): 1.5 s
- 2D HMBC:
  - Pulse Program: hmbcgplpndqf
  - o Number of Scans (NS): 16-32
  - Relaxation Delay (D1): 1.5 s

## **Protocol for NMR Data Processing and Analysis**

Objective: To process the acquired NMR data for structural assignment and quantification of Impurity A.

#### Software:



NMR data processing software (e.g., MestReNova, TopSpin).

#### Procedure:

- Qualitative Analysis:
  - 1. Apply Fourier transformation, phase correction, and baseline correction to all spectra.
  - 2. Reference the <sup>1</sup>H spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm. Reference the <sup>13</sup>C spectrum to the DMSO-d<sub>6</sub> peak at 39.52 ppm.
  - 3. Integrate all peaks in the <sup>1</sup>H spectrum.
  - 4. Assign the peaks in the <sup>1</sup>H and <sup>13</sup>C spectra of Sofosbuvir and Impurity A based on chemical shifts, multiplicities, and integration.
  - 5. Use COSY, HSQC, and HMBC spectra to confirm proton-proton and proton-carbon correlations and finalize the structural assignments.
- Quantitative Analysis (qNMR):
  - 1. Process the <sup>1</sup>H-qNMR spectrum with careful phasing and baseline correction.
  - 2. Select a well-resolved, non-overlapping signal for the analyte (Impurity A) and the internal standard. For example, a distinct proton on the ribose moiety of Impurity A and the olefinic protons of maleic acid.
  - 3. Integrate the selected signals accurately.
  - 4. Calculate the concentration of Impurity A using the following formula:

Purity (%) = (I\_analyte / I\_std) \* (N\_std / N\_analyte) \* (MW\_analyte / MW\_std) \* (m\_std / m\_sample) \* P\_std

#### Where:

I = Integral value



- N = Number of protons for the integrated signal
- MW = Molecular weight
- $\circ$  m = mass
- P\_std = Purity of the internal standard

## **Visualizations**





Click to download full resolution via product page

Caption: Experimental Workflow for NMR Characterization.





Click to download full resolution via product page

Caption: Logical Relationship between Sofosbuvir and Impurity A.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 2. WO2015097605A1 Process for the preparation of sofosbuvir Google Patents [patents.google.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers Daicel Pharma Standards [daicelpharmastandards.com]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Note: NMR Characterization of Sofosbuvir Impurity A]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10800370#nmr-characterization-of-sofosbuvir-impurity-a]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com